2-Bromo-5-cyclopropylpyrimidine
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Overview
Description
2-Bromo-5-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 g/mol . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylpyrimidine typically involves the bromination of 5-cyclopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
2-Bromo-5-cyclopropylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group contribute to its reactivity and binding affinity with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
2-Bromo-5-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-5-phenylpyrimidine: Contains a phenyl group at the fifth position.
2-Chloro-5-cyclopropylpyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-5-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
2-Bromo-5-cyclopropylpyrimidine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure:
- Molecular Formula: C7H7BrN2
- Molecular Weight: 199.05 g/mol
Synthesis:
The synthesis of this compound typically involves bromination reactions where the bromine atom is introduced at the 2-position of the pyrimidine ring. This compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The compound has also shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound is attributed to its structural features:
- Bromine Atom: Enhances reactivity and binding affinity to biological targets.
- Cyclopropyl Group: Contributes to the compound's lipophilicity, facilitating membrane permeability.
These features allow the compound to interact with specific molecular targets, influencing various cellular processes such as apoptosis and cell cycle regulation.
In Vitro Studies
-
Antimicrobial Activity:
- A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Activity:
In Vivo Studies
A preclinical study evaluated the efficacy of this compound in a mouse model of colon cancer. The results indicated that the compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
2-bromo-5-cyclopropylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMLFXIMNUSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.